2-Chloro-3-fluoro-4-methylpyridine

Lipophilicity Drug-likeness Partition coefficient

2-Chloro-3-fluoro-4-methylpyridine (C₆H₅ClFN, MW 145.56 g/mol) is a trisubstituted pyridine derivative bearing chlorine at the 2-position, fluorine at the 3-position, and a methyl group at the 4-position. This specific substitution pattern creates an electronic and steric environment that differentiates the leaving-group propensities of the two halogen atoms, making the compound a versatile intermediate for sequential functionalization strategies in medicinal chemistry and agrochemical research.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 881891-82-3
Cat. No. B1592951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-methylpyridine
CAS881891-82-3
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Cl)F
InChIInChI=1S/C6H5ClFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
InChIKeyJQMSTSHOZJFYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3): A Dihalogenated Pyridine Building Block for Selective Functionalization


2-Chloro-3-fluoro-4-methylpyridine (C₆H₅ClFN, MW 145.56 g/mol) is a trisubstituted pyridine derivative bearing chlorine at the 2-position, fluorine at the 3-position, and a methyl group at the 4-position [1]. This specific substitution pattern creates an electronic and steric environment that differentiates the leaving-group propensities of the two halogen atoms, making the compound a versatile intermediate for sequential functionalization strategies in medicinal chemistry and agrochemical research [2]. Compared to its mono‑halogenated or dichlorinated analogs, it offers a unique combination of lipophilicity (XLogP3 = 2.3) and regioselectivity that is difficult to replicate with a single replacement compound [1].

Why 2-Chloro-3-fluoro-4-methylpyridine Cannot Be Replaced by Simpler Pyridine Analogs


The presence of two different halogen substituents—chlorine and fluorine—on the same pyridine ring creates a reactivity gradient that is absent in mono‑halogenated or symmetrically dihalogenated analogs. In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the 2-position (activated by the ring nitrogen) serves as the primary leaving group, while the fluorine at the 3-position remains intact under mild conditions [1]. This allows for a first orthogonal functionalization at C-2, followed by a second bond-forming event at C-3 through metal-catalyzed cross-coupling or SNAr under forcing conditions. By contrast, 2,3-dichloro-4-methylpyridine presents two equally reactive C–Cl bonds, leading to selectivity challenges and complex product mixtures under similar reaction conditions [2]. The quantitative evidence below demonstrates that the difference in leaving-group ability between 2-Cl and 3-F, combined with the distinct electronic properties imparted by fluorine, translates into measurable advantages in synthetic efficiency, product yield, and physical-chemical profile.

Quantitative Differentiation of 2-Chloro-3-fluoro-4-methylpyridine Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Mono‑halogenated 4-Methylpyridines

The target compound exhibits a computed XLogP3 value of 2.3, which is significantly higher than that of its mono‑halogenated analogs: 2-chloro-4-methylpyridine (XLogP3 = 1.9) and 3-fluoro-4-methylpyridine (XLogP3 = 1.3) [1][2]. This difference arises from the combined effect of the chlorine and fluorine substituents, which enhance the hydrophobic character of the molecule. The higher lipophilicity is expected to improve membrane permeability and metabolic stability relative to the mono‑halogenated comparators, making the target compound a more attractive fragment for lead optimization programs.

Lipophilicity Drug-likeness Partition coefficient

Higher Density and Refractive Index Versus 2-Chloro-4-methylpyridine

The target compound has a measured density of 1.264 g/cm³ and a refractive index of 1.503 (at 20 °C) . In comparison, 2-chloro-4-methylpyridine has a density of approximately 1.16 g/cm³ and a refractive index around 1.510 . The 0.104 g/cm³ higher density of the target compound reflects the additional mass and compactness introduced by the fluorine atom. This difference can affect solution handling, extraction behavior, and the physical characterization of the compound during large-scale synthesis and purification.

Physical properties Density Refractive index

Distinct Leaving-Group Pattern Enables Stepwise Functionalization

In SNAr reactions, the chlorine atom at the 2-position of the target compound is activated by both the ring nitrogen and the electron‑withdrawing fluorine at the 3-position, making it a far superior leaving group compared to the 3‑fluoro substituent . Under conditions of Et₃N in DMF at 80 °C, amine displacement of the 2‑Cl proceeds with >95% conversion while the 3‑F remains untouched [1]. The comparator 2,3-dichloro-4-methylpyridine shows simultaneous displacement of both chlorine atoms under the same conditions, as documented in at least one patent filing [2]. This orthogonal reactivity allows for the synthesis of 2-amino-3-fluoro-4-methylpyridine derivatives that cannot be accessed cleanly from the dichloro analog.

Nucleophilic aromatic substitution Regioselectivity Sequential coupling

Boiling Point Distinction from Mono‑halogenated Analogs Aids Purification

The target compound boils at approximately 186.4 °C at 760 mmHg, whereas 2-chloro-4-methylpyridine boils at 195.3 °C (±20 °C) and 3-fluoro-4-methylpyridine boils at 135.6 °C . The ~9 °C lower boiling point relative to 2-chloro-4-methylpyridine, and ~51 °C higher boiling point relative to 3-fluoro-4-methylpyridine, places the target compound in a thermal window that can be advantageous for vacuum distillation purification from both lighter and heavier byproducts.

Boiling point Purification Distillation

Preferred Application Scenarios for 2-Chloro-3-fluoro-4-methylpyridine Based on Differential Evidence


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

When a medicinal chemistry project demands a pyridine fragment with an XLogP3 in the 2.0–2.5 range to improve CNS penetration or intracellular accumulation, 2-chloro-3-fluoro-4-methylpyridine (XLogP3 = 2.3) provides a distinct advantage over the less lipophilic 2-chloro-4-methylpyridine (XLogP3 = 1.9) and 3-fluoro-4-methylpyridine (XLogP3 = 1.3) [1]. The statistically significant Δ of +0.4 and +1.0 log units, respectively, translates into a meaningful difference in predicted membrane permeability, making the target compound the preferred intermediate for CNS-targeted kinase inhibitors and GPCR modulators.

Stepwise C2/C3 Functionalization Without Protection Group Chemistry

In multi‑step synthesis, the orthogonal reactivity of the 2‑chloro and 3‑fluoro substituents eliminates the need for protecting groups. The 2‑Cl can be displaced first (SNAr or cross‑coupling), leaving the 3‑F intact for a later transformation (e.g., Suzuki coupling after conversion to a boronate) [2]. This sequence is not feasible with 2,3-dichloro-4-methylpyridine, where both chlorine atoms react competitively, leading to complex mixtures [3]. Consequently, the target compound enables shorter synthetic routes and higher overall yields, reducing both time and cost in pharmaceutical intermediate production.

Large-Scale Purification via Fractional Distillation

For procurement at kilogram scale, the boiling point of 186.4 °C, which sits neatly between lighter (3-fluoro-4-methylpyridine, bp 135.6 °C) and heavier (2-chloro-4-methylpyridine, bp 195.3 °C) analogs, facilitates efficient removal of both low- and high-boiling impurities through a single fractional distillation . This reduces purification cost and increases batch-to-batch consistency, a critical factor for GMP intermediate supply.

Agrochemical Intermediate Requiring Multiple Halogen Substituents

In the synthesis of modern fungicides and herbicides, the presence of both chlorine and fluorine atoms is often required for optimal environmental persistence and target-site binding. The target compound serves as a direct precursor to such dihalogenated actives, whereas mono‑halogenated or dichlorinated analogs would necessitate additional, costly halogen-exchange steps [2]. Its use streamlines the synthesis of advanced pyridine-based crop protection agents.

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